molecular formula C12H13NO B8097177 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide

Cat. No.: B8097177
M. Wt: 187.24 g/mol
InChI Key: JHRCJOVEBGFKCJ-UHFFFAOYSA-N
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Description

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisostere for aromatic rings, tert-butyl groups, and acetylenic groups, making it valuable in drug discovery and materials science .

Preparation Methods

The synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the homolytic aromatic alkylation of benzene, which can be performed under metal-free conditions . This method involves the use of radical initiators to facilitate the formation of the bicyclo[1.1.1]pentane structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylbicyclo[1.1.1]pentane-1-carboxamide involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core can enhance the compound’s binding affinity and selectivity for certain proteins or enzymes. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

3-Phenylbicyclo[1.1.1]pentane-1-carboxamide can be compared to other bicyclo[1.1.1]pentane derivatives, such as:

The uniqueness of this compound lies in its specific functional group, which can impart distinct properties and applications compared to its analogs.

Properties

IUPAC Name

3-phenylbicyclo[1.1.1]pentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRCJOVEBGFKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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